Caryophyllene epoxide

Drug‑Drug Interaction Hepatic Metabolism CYP3A4 Inhibition

β‑Caryophyllene epoxide (CAS 13877‑94‑6) is a selective CYP3A4 inhibitor (2‑fold more potent than β‑caryophyllene) and a micromolar BChE inhibitor (IC50 = 10.9 µM). Its negligible CB2 binding (Ki > 20 µM) makes it an essential negative control for cannabinoid research, while the distinct 90‑day NOAEL of 109 mg/kg bw/day supports independent safety profiling. Choose this analytically defined epoxide for in vitro drug‑interaction assays, Alzheimer’s target validation, and sesquiterpene SAR studies.

Molecular Formula C15H24O
Molecular Weight 220.35 g/mol
CAS No. 13877-94-6
Cat. No. B084433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCaryophyllene epoxide
CAS13877-94-6
Molecular FormulaC15H24O
Molecular Weight220.35 g/mol
Structural Identifiers
SMILESCC1(CC2C1CCC3(C(O3)CCC2=C)C)C
InChIInChI=1S/C15H24O/c1-10-5-6-13-15(4,16-13)8-7-12-11(10)9-14(12,2)3/h11-13H,1,5-9H2,2-4H3
InChIKeyNVEQFIOZRFFVFW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water
Soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





β‑Caryophyllene Epoxide (CAS 13877‑94‑6) Technical Overview for Research and Industrial Procurement


β‑Caryophyllene epoxide (also cataloged as (−)‑caryophyllene oxide, β‑caryophyllene oxide, CAS 1139‑30‑6) is a bicyclic sesquiterpene oxidation derivative of β‑caryophyllene, naturally occurring in essential oils of Cannabis sativa, black pepper, cloves, and hops [REFS‑1]. Unlike its parent hydrocarbon β‑caryophyllene, the epoxide form exhibits distinct receptor‑binding profiles, metabolic stability, and toxicological thresholds, making it a chemically distinct entity rather than a simple functional analog [REFS‑2].

Why β‑Caryophyllene Epoxide Cannot Be Substituted by β‑Caryophyllene or α‑Humulene in Critical Applications


β‑Caryophyllene epoxide is not a simple replacement for its parent compound β‑caryophyllene or the related sesquiterpene α‑humulene. While β‑caryophyllene acts as a selective cannabinoid CB2 receptor agonist (Ki < 100 nM) with local anesthetic activity, β‑caryophyllene epoxide exhibits negligible CB2 binding (Ki > 20 µM) and lacks anesthetic properties [REFS‑1][REFS‑2]. Conversely, the epoxide demonstrates 2‑fold greater CYP3A4 inhibitory potency than its parent and superior butyrylcholinesterase inhibition, pharmacological activities absent in β‑caryophyllene [REFS‑3][REFS‑4]. These divergent structure‑activity relationships mandate compound‑specific selection rather than generic class substitution.

Quantitative Differentiation Guide: β‑Caryophyllene Epoxide vs. β‑Caryophyllene and α‑Humulene


CYP3A4 Inhibition: β‑Caryophyllene Epoxide is the Strongest Inhibitor Among Structural Analogs

In a direct head‑to‑head comparison using rat and human hepatic microsomes, β‑caryophyllene oxide (CAO) exhibited the most potent inhibition of CYP3A4 activity, exceeding both β‑caryophyllene (CAR) and α‑humulene (HUM) [REFS‑1].

Drug‑Drug Interaction Hepatic Metabolism CYP3A4 Inhibition

Butyrylcholinesterase Inhibition: β‑Caryophyllene Epoxide Derivative Shows Micromolar IC50

Microbial transformation of (−)‑caryophyllene oxide yielded several derivatives, among which compound 5 (4,5‑epoxycaryophyllan‑8(13)‑en‑14‑ol) exhibited notable butyrylcholinesterase (BChE) inhibitory activity with an IC50 of 10.9 ± 0.2 µM [REFS‑1]. The parent (−)‑caryophyllene oxide (compound 1) showed weaker BChE inhibition, while β‑caryophyllene was not evaluated in this assay, highlighting the unique potential of the epoxide scaffold for BChE inhibition.

Butyrylcholinesterase Alzheimer's Disease Enzyme Inhibition

In Vivo Safety Profile: β‑Caryophyllene Epoxide NOAEL is Half That of β‑Caryophyllene

Two independent 90‑day GLP‑compliant dietary studies in Sprague‑Dawley rats established distinct No‑Observed‑Adverse‑Effect Levels (NOAELs) for β‑caryophyllene and its epoxide [REFS‑1]. The NOAEL for β‑caryophyllene was determined to be 222 mg/kg bw/day, whereas the NOAEL for β‑caryophyllene epoxide was 109 mg/kg bw/day, based on hepatocyte hypertrophy at higher doses.

Toxicology Safety Assessment Regulatory Compliance

CB2 Receptor Binding: Complete Loss of Affinity in the Epoxide Form

While β‑caryophyllene acts as a selective full agonist at the cannabinoid CB2 receptor with nanomolar affinity (Ki ≈ 155 nM), β‑caryophyllene epoxide exhibits negligible binding (Ki > 20 µM) [REFS‑1]. This represents a >100‑fold reduction in receptor affinity, demonstrating that epoxidation abolishes CB2‑mediated pharmacological activity.

Cannabinoid Receptor CB2 Structure‑Activity Relationship

Local Anesthetic Activity: β‑Caryophyllene Active, Epoxide Inactive

In a direct comparative study, β‑caryophyllene demonstrated dose‑dependent local anesthetic activity in both in vitro (rat phrenic nerve‑hemidiaphragm) and in vivo (rabbit conjunctival reflex) assays, whereas β‑caryophyllene oxide was completely inactive in both models [REFS‑1].

Local Anesthetic Analgesia Functional Assay

Antitermitic Activity: Epoxide Active While Parent β‑Caryophyllene is Inactive

In a direct comparison against the subterranean termite Reticulitermes speratus, β‑caryophyllene showed no antitermitic activity, whereas β‑caryophyllene epoxide exhibited significant antifeedant and termiticidal effects [REFS‑1].

Antitermitic Pest Control Bioactivity

Validated Research and Industrial Applications for β‑Caryophyllene Epoxide Based on Quantitative Evidence


Reference Standard for CYP3A4‑Mediated Drug‑Drug Interaction Studies

β‑Caryophyllene epoxide serves as the most potent CYP3A4 inhibitor among structurally related sesquiterpenes (CAR, CAO, HUM), with demonstrated non‑competitive inhibition in both rat and human hepatic microsomes [REFS‑1]. It is the preferred reference compound for investigating sesquiterpene‑drug interactions and for validating in vitro CYP3A4 inhibition assays.

Safety Benchmarking for Flavor and Fragrance Regulatory Submissions

The established 90‑day NOAEL of 109 mg/kg bw/day for β‑caryophyllene epoxide provides a quantitative safety benchmark distinct from the parent compound's 222 mg/kg bw/day [REFS‑1]. This data supports GRAS determinations, FEMA assessments, and EFSA/FDA safety dossiers where the epoxide must be evaluated independently of β‑caryophyllene.

Negative Control for Cannabinoid CB2 Receptor Pharmacology

With negligible CB2 receptor binding (Ki > 20 µM) compared to β‑caryophyllene (Ki ≈ 155 nM), β‑caryophyllene epoxide is an essential negative control in CB2‑mediated signaling studies [REFS‑1]. It enables researchers to dissect CB2‑dependent from CB2‑independent effects of β‑caryophyllene and related sesquiterpenes.

Scaffold for Butyrylcholinesterase Inhibitor Development

The micromolar BChE inhibitory activity (IC50 = 10.9 µM) of the epoxide derivative compound 5 validates β‑caryophyllene epoxide as a productive starting scaffold for medicinal chemistry programs targeting Alzheimer's disease and cholinergic dysfunction [REFS‑1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Caryophyllene epoxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.